5-(Bromomethyl)-1-chloro-2,3-difluorobenzene 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13629418
InChI: InChI=1S/C7H4BrClF2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
SMILES: C1=C(C=C(C(=C1F)F)Cl)CBr
Molecular Formula: C7H4BrClF2
Molecular Weight: 241.46 g/mol

5-(Bromomethyl)-1-chloro-2,3-difluorobenzene

CAS No.:

Cat. No.: VC13629418

Molecular Formula: C7H4BrClF2

Molecular Weight: 241.46 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-1-chloro-2,3-difluorobenzene -

Specification

Molecular Formula C7H4BrClF2
Molecular Weight 241.46 g/mol
IUPAC Name 5-(bromomethyl)-1-chloro-2,3-difluorobenzene
Standard InChI InChI=1S/C7H4BrClF2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Standard InChI Key JKOWWOVMDJOVCH-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)F)Cl)CBr
Canonical SMILES C1=C(C=C(C(=C1F)F)Cl)CBr

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with chlorine at position 1, fluorine at positions 2 and 3, and a bromomethyl group at position 5. This arrangement is confirmed by its IUPAC name, 5-(bromomethyl)-1-chloro-2,3-difluorobenzene, and canonical SMILES representation C1=C(C=C(C(=C1F)F)Cl)CBr\text{C1=C(C=C(C(=C1F)F)Cl)CBr} . The three-dimensional conformation, accessible via PubChem’s interactive model , reveals steric interactions between the bulky bromomethyl group and adjacent halogens, influencing reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H4BrClF2\text{C}_7\text{H}_4\text{BrClF}_2
Molecular Weight241.46 g/mol
XLogP33.3
Rotatable Bond Count1
Topological Polar SA0 Ų

Synthesis and Reactivity

Reactivity Profiles

The bromomethyl group exhibits nucleophilic substitution (SN2\text{S}_\text{N}2) reactivity, enabling transformations such as:

RCH2Br+NuRCH2Nu+Br\text{R}-\text{CH}_2\text{Br} + \text{Nu}^- \rightarrow \text{R}-\text{CH}_2\text{Nu} + \text{Br}^-
CompoundReactivity HotspotPrimary Reactions
5-(Bromomethyl)-1-chloro-2,3-difluorobenzeneBromomethyl (CH2Br-\text{CH}_2\text{Br})SN2\text{S}_\text{N}2, Cross-coupling
5-Bromo-1-chloro-2,3-difluorobenzene Bromine (Br-\text{Br})Electrophilic substitution

Pharmaceutical and Industrial Applications

Intermediate in Drug Synthesis

Halogenated benzenes are pivotal in constructing bioactive molecules. The bromomethyl group in this compound allows conjugation with pharmacophores, as seen in kinase inhibitors and antipsychotic agents. For instance, substituting CH2Br-\text{CH}_2\text{Br} with piperazine moieties generates candidates for central nervous system (CNS) therapeutics.

Material Science Applications

In polymer chemistry, this compound acts as a cross-linking agent. The bromine atom participates in atom-transfer radical polymerization (ATRP), producing fluorinated polymers with enhanced thermal stability .

AspectRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, goggles, respirator
StorageInert atmosphere (argon), -20°C
Spill ManagementAbsorb with vermiculite, neutralize with base

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR predicts a triplet for CH2Br-\text{CH}_2\text{Br} (~3.8 ppm) and multiplets for aromatic protons.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z=241.9153m/z = 241.9153 .

Comparison with Structural Analogues

The bromomethyl derivative’s enhanced reactivity over 5-bromo-1-chloro-2,3-difluorobenzene stems from the CH2Br-\text{CH}_2\text{Br} group’s mobility. For example, the latter’s bromine atom participates in slower electrophilic substitutions, limiting its utility in rapid functionalization .

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